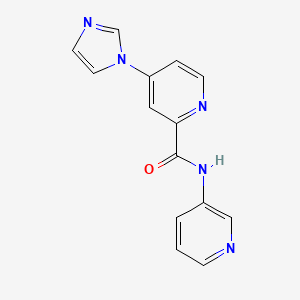

4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (hereafter referred to as 4-imidazolyl-N-pyridin-3-ylpyridine-2-carboxamide or 4-IMPP) is a small molecule that has been studied for its potential applications in scientific research. 4-IMPP is a derivative of the pyridine-2-carboxamide family of compounds and has been found to have a variety of effects on biological systems.

科学研究应用

Transition Metal Catalysis

Imidazo[1,2-a]pyridines can be directly functionalized through transition metal-catalyzed reactions. These reactions allow for the construction of diverse imidazo[1,2-a]pyridine derivatives. Researchers have explored various transition metals, such as palladium, copper, and nickel, to achieve selective C-H functionalization .

Metal-Free Oxidation Strategies

Metal-free oxidation methods have gained attention due to their environmental friendliness and simplicity. Researchers have developed oxidative protocols that enable the direct modification of imidazo[1,2-a]pyridines. These strategies often involve the use of mild oxidants or radical initiators, providing access to novel derivatives .

Photocatalysis Approaches

Photocatalysis represents an exciting avenue for functionalizing imidazo[1,2-a]pyridines. By harnessing light energy, researchers can activate the C-H bonds of these scaffolds, leading to the formation of diverse products. Photoredox catalysts play a crucial role in achieving selective transformations .

Drug Discovery and Medicinal Chemistry

The structural diversity of imidazo[1,2-a]pyridines makes them attractive candidates for drug discovery. Researchers have explored F6389-1106 and related derivatives for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. Rational modifications guided by computational studies enhance their pharmacological properties .

Agrochemical Applications

Imidazo[1,2-a]pyridines find applications in agrochemical research. Scientists investigate their pesticidal and herbicidal activities. By modifying the substituents on the imidazo[1,2-a]pyridine core, they aim to develop effective crop protection agents .

Materials Science and Organic Electronics

The π-conjugated nature of imidazo[1,2-a]pyridines makes them intriguing for materials science. Researchers explore their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Tailoring their electronic properties allows for customized materials with improved performance .

属性

IUPAC Name |

4-imidazol-1-yl-N-pyridin-3-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(18-11-2-1-4-15-9-11)13-8-12(3-5-17-13)19-7-6-16-10-19/h1-10H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZYJSQOMBHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=NC=CC(=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)picolinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)

![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)

![1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one](/img/structure/B6506150.png)

![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)

![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)

![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)

![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)

![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)

![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)

![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)